molecular formula C12H20N4O B11875580 2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide

2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide

Katalognummer: B11875580
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: AAXWEXJSOYAKJL-AXDSSHIGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide is a chemical compound with a complex structure that includes an amide group, an amino group, and a pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide typically involves multiple steps. One common method involves the reaction of 2-amino-propanamide with an appropriate pyrazine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and amide groups can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other amides and pyrazine derivatives, such as:

  • 2-amino-N-isopropylpropanamide
  • N-(2-pyrazinyl)acetamide

Uniqueness

What sets 2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C12H20N4O

Molekulargewicht

236.31 g/mol

IUPAC-Name

2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide

InChI

InChI=1S/C12H20N4O/c1-8(2)16(12(17)9(3)13)10(4)11-7-14-5-6-15-11/h5-10H,13H2,1-4H3/t9?,10-/m0/s1

InChI-Schlüssel

AAXWEXJSOYAKJL-AXDSSHIGSA-N

Isomerische SMILES

C[C@@H](C1=NC=CN=C1)N(C(C)C)C(=O)C(C)N

Kanonische SMILES

CC(C)N(C(C)C1=NC=CN=C1)C(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.